
2,6-Dimethylpyridine-4-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylpyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2219375-91-2 . It has a molecular weight of 189.21 and its IUPAC name is 2,6-dimethylpyridine-4-sulfonyl fluoride . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for 2,6-Dimethylpyridine-4-sulfonyl fluoride were not found, fluorosulfonyl radicals have been identified as a concise and efficient approach for producing sulfonyl fluorides . This method of direct fluorosulfonylation has emerged as an alternative to current methods .Molecular Structure Analysis
The molecular formula of 2,6-Dimethylpyridine-4-sulfonyl fluoride is C7H8FNO2S . The Inchi Code for the compound is 1S/C7H8FNO2S/c1-5-3-7 (12 (8,10)11)4-6 (2)9-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
2,6-Dimethylpyridine-4-sulfonyl fluoride is a powder in physical form . It has a molecular weight of 189.21 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Radiopharmaceutical Development:
2,6-Dimethylpyridine-4-sulfonyl fluoride plays a significant role in the field of radiopharmaceuticals, particularly in PET (Positron Emission Tomography) chemistry. Its utility is evident in the nucleophilic incorporation of [(18)F]F(-) under aqueous conditions, advantageous for the development of complex biological pharmacophores. The compound's ability to be prepared in water at room temperature and its application in radiotracer purification highlight its potential in advancing PET imaging techniques and developing aqueous, room temperature (18)F labeling strategies (Inkster et al., 2012).
Polymer Science:
2,6-Dimethylpyridine-4-sulfonyl fluoride is instrumental in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit excellent solubility, high glass transition temperatures, and exceptional thermal stability. They can be cast into transparent, flexible films with low dielectric constants and high transparency, making them suitable for various applications, including electronic and optical materials (Xiao-Ling Liu et al., 2013).
Fluorination Reactions:
The compound is a key player in the development of practical approaches for the in-situ generation of anhydrous fluoride salts, which are crucial in nucleophilic aromatic substitution (SNAr) reactions. This demonstrates its importance in organic synthesis, particularly in the transformation of electron-deficient aryl and heteroaryl chlorides as well as nitroarenes, expanding the toolkit available for synthetic chemists (Cismesia et al., 2017).
Synthesis of Sulfonyl Fluorides:
2,6-Dimethylpyridine-4-sulfonyl fluoride is pivotal in the synthesis of sulfonyl fluorides, which are valuable synthetic motifs with applications ranging from sulfur(VI) fluoride exchange-based "click chemistry" to the development of novel and efficient synthetic methods. This showcases its versatility in organic synthesis and its potential in developing new synthetic routes (Laudadio et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is toxic if swallowed and causes severe skin burns and eye damage . The precautionary statements associated with the compound include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Direcciones Futuras
While specific future directions for 2,6-Dimethylpyridine-4-sulfonyl fluoride were not found, there are concerns around the accumulation of trifluoroacetic acid (TFA) in the environment, which are accelerating unease in agrochemicals and pharmaceuticals regarding a future for fluorine and particularly substituents such as the ubiquitous -CF3 containing products .
Propiedades
IUPAC Name |
2,6-dimethylpyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-6(2)9-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWFONKJNWBXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridine-4-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

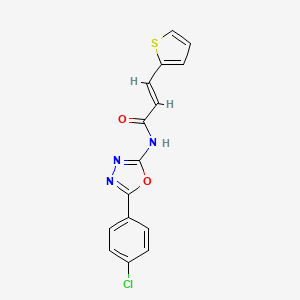

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)
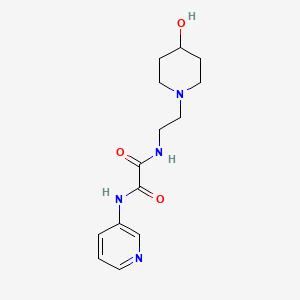
![2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2555031.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide](/img/structure/B2555032.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555035.png)

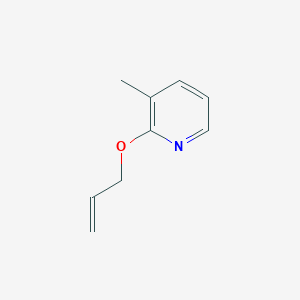
![5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one](/img/structure/B2555042.png)
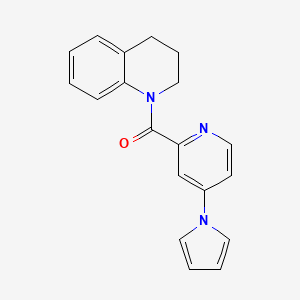
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2555044.png)
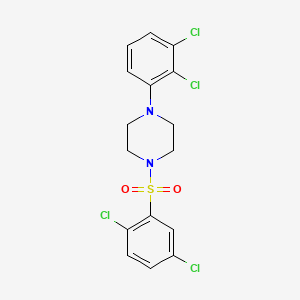
![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)